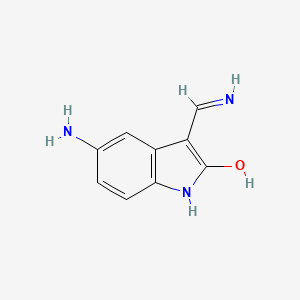

3-Aminomethylen-5-aminooxindole

Description

Structure

3D Structure

Properties

CAS No. |

159212-54-1 |

|---|---|

Molecular Formula |

C9H9N3O |

Molecular Weight |

175.19 g/mol |

IUPAC Name |

5-amino-3-methanimidoyl-1H-indol-2-ol |

InChI |

InChI=1S/C9H9N3O/c10-4-7-6-3-5(11)1-2-8(6)12-9(7)13/h1-4,10,12-13H,11H2 |

InChI Key |

CSLZHLXPJAEHRI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=C(N2)O)C=N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Aminomethylen 5 Aminooxindole and Analogous Structures

Strategic Approaches to C-3 Functionalization of Oxindoles

The functionalization of the C-3 position of the oxindole (B195798) ring is a cornerstone of synthetic strategies aimed at creating molecular diversity and accessing complex, biologically active molecules. nih.gov Tremendous effort has been dedicated to developing methods that control the stereochemistry at this position, especially for the construction of challenging quaternary stereocenters. nih.govnih.gov

The creation of an all-carbon quaternary stereocenter at the C-3 position of an oxindole is a formidable synthetic challenge that is essential for accessing many rigid three-dimensional molecular architectures with significant biological activity. nih.govresearchgate.net Catalytic asymmetric methods that utilize 3-substituted oxindoles as nucleophiles have become a major focus of research over the past few decades. nih.gov

One of the most direct and popular methods for constructing C-3 substituted oxindoles involves the stereoselective nucleophilic addition to isatins and their corresponding ketimine derivatives. globethesis.com These reactions provide access to 3-substituted-3-hydroxyoxindoles and 3-substituted-3-aminooxindoles, which are core skeletons in numerous natural products and pharmaceutical compounds. globethesis.com

The versatility of this approach is enhanced by the wide variety of available catalysts and nucleophiles. globethesis.com For instance, an efficient Ugi three-component reaction has been developed using a preformed chiral ketimine derived from isatin, which reacts smoothly with various isonitriles and carboxylic acids. This method yields a diverse array of novel chiral 3,3-disubstituted 3-aminooxindoles in a stereocontrolled manner. nih.gov

Furthermore, palladium-catalyzed asymmetric allylic amination has been successfully applied to isatins as N-nucleophiles. nih.gov Using a readily available palladium catalyst, these reactions proceed at room temperature with high yields and excellent enantioselectivities, often exceeding 90% ee. nih.gov For example, the reaction with 6-methoxyisatin resulted in a quantitative yield and an impressive 99% ee. nih.gov

The direct functionalization of 3-substituted oxindoles, which act as nucleophiles, is a powerful strategy for creating C-3 tetrasubstituted oxindoles. nih.gov A highly efficient method involves the chiral phosphoric acid-catalyzed enantioselective arylation of 3-aryl-2-oxindoles with azonaphthalenes. This approach successfully constructs sterically congested triaryl-substituted all-carbon quaternary stereocenters with excellent functional group tolerance and enantiocontrol. nih.gov

Another significant advancement is the copper-catalyzed asymmetric propargylation of 2-oxindole-3-carboxylate esters. This protocol provides a direct route to a broad range of chiral C-3 tetrasubstituted oxindoles that feature contiguous tertiary and quaternary carbon stereocenters, achieving high yields and excellent enantioselectivities (up to 99% yield and 98% ee). nih.gov

While the synthesis of 3,3-disubstituted oxindoles has seen significant progress, the enantioselective synthesis of 3-monosubstituted oxindoles is often hampered by the potential for racemization at the fragile stereogenic center. chemistryviews.orgbohrium.com Photochemical deracemization has emerged as a powerful solution to this problem, allowing for the conversion of racemic 3-substituted oxindoles into enantiomerically pure or enriched materials under mild conditions. chemistryviews.orgbohrium.com

This method typically employs a chiral benzophenone (B1666685) catalyst, which, upon irradiation with UV light (e.g., λ=366 nm), can predictably edit the stereogenic center at C-3. bohrium.combohrium.comnih.gov The process is driven by light energy, which facilitates a reversible hydrogen atom transfer (HAT) between the substrate and the catalyst. chemistryviews.orgbohrium.com This allows for the continuous enrichment of one enantiomer over several catalytic cycles, achieving high enantiomeric excess (up to 99% ee). chemistryviews.orgbohrium.combohrium.com The reaction tolerates a wide range of functional groups, including ethers, esters, and halogens, although very bulky groups near the C-3 position can hinder the reaction. bohrium.com The resulting enantiomerically pure oxindoles are valuable intermediates for subsequent transformations, which proceed with complete retention of stereochemistry. bohrium.combohrium.com

Table 1: Optimized Conditions for Photochemical Deracemization of 3-Benzyl-2-indolinone chemistryviews.orgbohrium.com

| Parameter | Optimal Condition |

| Catalyst | Chiral Benzophenone |

| Catalyst Loading | 10 mol% |

| Substrate Concentration | 5 mM |

| Solvent | Trifluorotoluene |

| Irradiation Wavelength | 366 nm |

| Irradiation Time | 9 hours |

| Result | High enantiomeric excess (up to 99% ee) |

The direct asymmetric α-amination of 3-substituted oxindoles is a highly effective method for synthesizing 3-amino-2-oxindole derivatives containing a quaternary stereocenter at the C-3 position. nih.govnih.gov This transformation typically involves the reaction of a 3-substituted oxindole with an electrophilic amine source, such as an azodicarboxylate, in the presence of a chiral catalyst.

High levels of enantioselectivity have been achieved using different catalytic systems. One successful approach utilizes chiral bifunctional phosphine (B1218219) catalysts derived from amino acids. nih.gov This system affords the desired 3-aminooxindole products in high yields and with up to 98% ee. nih.gov Another highly effective method employs a chiral Sc(OTf)₃/N,N'-dioxide complex as the catalyst. nih.gov This scandium-based system provides the aminated products in excellent yields (up to 98%) and outstanding enantioselectivities (up to 99% ee), even at low catalyst loadings (0.5 mol%). nih.gov

In the catalytic asymmetric α-amination of 3-substituted oxindoles, azodicarboxylates such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) serve as the electrophilic aminating reagents. nih.govrsc.org The reaction mechanism, catalyzed by a chiral Lewis acid or organocatalyst, is believed to proceed through a coordinated pathway.

The chiral catalyst activates the oxindole substrate, facilitating its deprotonation to form a chiral enolate intermediate. Simultaneously, the catalyst may also interact with the azodicarboxylate, orienting it for a stereoselective attack by the enolate. The nucleophilic C-3 position of the chiral enolate then adds to one of the nitrogen atoms of the azodicarboxylate. This step is stereodetermining, and the face selectivity is controlled by the chiral environment created by the catalyst. Subsequent protonation yields the final α-aminated oxindole product with a newly formed C-N bond and a quaternary stereocenter, regenerating the catalyst to complete the catalytic cycle. The precise nature of the interaction between the catalyst, the oxindole, and the azodicarboxylate is crucial for achieving high enantioselectivity.

Catalytic Asymmetric α-Amination of 3-Substituted Oxindoles using Chiral Catalysts

Synthesis Strategies for Aromatic Ring Functionalization at C-5

Functionalization of the C-5 position of the oxindole core is critical for modulating the electronic properties and biological activity of the resulting molecules. Introducing an amino group at this position requires strategies that can overcome the inherent reactivity of the heterocyclic ring and direct substitution to the desired location.

The direct and regioselective introduction of an amino group onto the C-5 position of an existing oxindole ring is a challenging transformation. Most strategies rely on the functionalization of a precursor indole (B1671886) or the cyclization of a pre-functionalized aniline (B41778) derivative.

One effective strategy involves the nucleophilic aromatic substitution of hydrogen in nitroarenes. For instance, anilines have been shown to react with 5-nitroindoles in the presence of a strong base like potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF). nih.gov This reaction proceeds at low temperatures to form 4-arylamino-5-nitrosoindoles, which can then be cyclized. nih.gov While this demonstrates a method for C-4 amination, similar principles can be applied for C-5 functionalization starting with 6-nitroindole (B147325) precursors.

A more versatile approach involves the initial C-5 halogenation of the indole ring, followed by a cross-coupling amination reaction. An efficient and highly regioselective method for the C-5 direct iodination of indoles has been developed, which proceeds under mild, metal-free conditions. rsc.org The resulting C-5 iodo-substituted indole or oxindole is a versatile intermediate for subsequent functionalization, including the introduction of an amino group via transition-metal-catalyzed C-N bond-forming reactions.

Another pathway is the cyclization of pre-functionalized anilines. For example, the synthesis of pyrrolo[3,2-a]phenazines can be achieved from aminoindoles and nitroarenes, demonstrating the formation of complex heterocyclic systems through C-N bond formation involving an amino-substituted indole ring. nih.gov

| Method | Precursor | Reagents | Product | Key Features |

| Nucleophilic Aromatic Substitution | 5-Nitroindole (B16589) | Aniline, t-BuOK, DMF | 4-Arylamino-5-nitrosoindole | Introduces an amino group adjacent to a nitro group, which can be further transformed. nih.gov |

| Halogenation-Amination | Indole | Iodinating Agent | 5-Iodoindole | Provides a versatile handle for subsequent C-5 amination via cross-coupling. rsc.org |

Multi-Component Reactions and One-Pot Syntheses for Oxindole Systems

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. mdpi.com These strategies are well-suited for the construction of complex scaffolds like functionalized oxindoles from simple starting materials in a single operation.

An efficient one-pot synthesis of 3-amino alkylated indoles has been developed via a three-component Mannich-type reaction involving an aldehyde, a secondary amine, and an indole. rsc.orgrsc.org This methodology can be adapted for oxindole systems, providing a convergent route to structures bearing the 3-aminomethylene moiety. The Ugi four-component reaction (U-4CR) is another powerful tool. The use of enolizable starting materials in Ugi-type reactions can lead to the formation of peptidomimetic structures containing multiple amide groups in a single step. mdpi.com A five-component reaction involving aldehydes, amines, enols, isocyanides, and a solvent molecule (isopropanol) has been reported to produce complex triamides, showcasing the potential of MCRs to build highly functionalized frameworks. mdpi.com

The development of green synthetic methods is a major focus in modern chemistry. For oxindole synthesis, this includes the use of non-toxic solvents, reusable catalysts, and solvent-free reaction conditions. Biocatalysis, in particular, offers an efficient and eco-friendly strategy distinguished by mild reaction conditions and high selectivity. researchgate.net

Deep eutectic solvents (DES) have emerged as green and efficient media for chemical transformations. researchgate.net The synthesis of complex heterocyclic systems has been achieved in DES, which allows for improved yields, excellent selectivity, and easy recovery and reusability of the solvent system, making the process cost-effective and environmentally friendly. researchgate.net

Solvent-free conditions represent another key green chemistry principle. An L-proline catalyzed three-component Mannich-type reaction for the synthesis of 3-amino-alkylated indoles proceeds efficiently at room temperature without any solvent, significantly reducing waste and environmental impact. rsc.org

| Green Protocol | Reaction Type | Key Features | Reference |

| Deep Eutectic Solvents (DES) | N-Alkylation/Acylation | Efficient, reusable solvent, improved yields, cost-effective. | researchgate.net |

| Solvent-Free Synthesis | Mannich-type Reaction | L-proline catalyst, room temperature, no solvent required. | rsc.org |

| Biocatalysis | Oxidation/Alkylation | Mild conditions, high chemo-, stereo-, and regioselectivity. | researchgate.net |

Nano-catalysts offer unique advantages, including high surface-area-to-volume ratio, enhanced catalytic activity, and ease of separation and recyclability. Their application has led to the development of highly efficient protocols for synthesizing oxindoles and related heterocycles.

Nano TiO2 supported on SiO2 (Nano TiO2/SiO2) has been employed as an effective and reusable solid Lewis acid catalyst for the condensation reaction of indoles with isatins to produce bis(indolyl)oxindoles. researchgate.net This reaction proceeds under solvent-free conditions, and the catalyst can be recovered and reused multiple times without significant loss of activity. researchgate.net

Magnetically separable nano-catalysts, such as silica-supported sulfuric acid over iron(III) oxide (Fe3O4@SiO2–SO3H), have been used for the one-pot synthesis of bioactive chromeno[4,3-b]pyrrol-4(1H)-one derivatives. nih.gov The key advantages of this approach include low reaction times, mild conditions, the absence of hazardous solvents, and the simple magnetic isolation of the catalyst for reuse. nih.gov

Metal-Catalyzed Approaches to Highly Functionalized Oxindole Scaffolds

Transition-metal catalysis has become an indispensable tool for the synthesis of complex organic molecules, including the oxindole core. nih.gov Catalysts based on palladium, rhodium, copper, and nickel enable a wide range of transformations, including cross-coupling, cyclization, and C-H functionalization reactions, providing access to highly substituted oxindoles with excellent control over chemo- and stereoselectivity. nih.gov Domino or cascade reactions that generate reactive organometallic intermediates allow for the facile construction of oxindoles containing challenging structural features like all-carbon quaternary centers. nih.gov

Palladium catalysis is particularly prominent in the synthesis of oxindoles via intramolecular cyclization. These methods often involve the formation of a C-C or C-N bond to construct the five-membered heterocyclic ring.

A highly regioselective palladium-catalyzed cyclization of α-chloroacetanilides is a classic method for forming the oxindole ring system with high functional group compatibility. organic-chemistry.org More advanced strategies involve intramolecular Heck reactions. For example, a system using palladium(II)-PEG has been developed for the intramolecular Heck cyclization of N-vinyl-2-haloanilines to produce ester-substituted indoles, with the high activity attributed to the in situ generation of palladium nanoparticles. rsc.org

Palladium(II)-catalyzed intramolecular alkene hydrofunctionalization reactions have also been reported, where a directing group can control the cyclization pathway to form five- or six-membered rings. rsc.org Furthermore, palladium-catalyzed dehydrogenative C–H cyclization offers a modern and efficient route. This approach can proceed without the need for stoichiometric oxidants, using Pd/C as the catalyst, and generates H2 as the only byproduct, representing an appealingly clean transformation. nih.gov

| Palladium-Catalyzed Reaction | Starting Material | Key Features | Reference |

| Amide α-Arylation | α-Chloroacetanilides | Forms oxindole ring via intramolecular C-C bond formation. | organic-chemistry.org |

| Intramolecular Heck Cyclization | N-Vinyl-2-haloanilines | In situ generation of Pd nanoparticles; forms ester-substituted indoles. | rsc.org |

| Dehydrogenative C–H Cyclization | 2-Benzyl-N-mesylbenzamides | Uses Pd/C catalyst; no stoichiometric oxidant needed; H2 is the byproduct. | nih.gov |

| Oxidative Cyclization | O-Aryl cyclic vinylogous esters | Modular assembly of benzofuran-fused frameworks via C-H functionalization. | nih.gov |

Domino Cyclization Methodologies for Complex Oxindole Derivatives

Domino reactions, also referred to as cascade reactions, are powerful synthetic strategies wherein multiple bond-forming events occur in a single operation without the need to isolate intermediates, alter reaction conditions, or add new reagents. nih.gove-bookshelf.de This approach offers significant advantages, including reduced waste, lower energy consumption, and the rapid construction of molecular complexity from simple starting materials. e-bookshelf.de The application of domino methodologies to the synthesis of complex oxindoles, including spirocyclic and fused-ring systems, has become a cornerstone of modern heterocyclic chemistry. nih.govresearchgate.net

A prominent example is the domino Knoevenagel–hetero-Diels–Alder reaction. researchgate.net In this sequence, an aldehyde can react with a 1,3-dicarbonyl compound to form a 1-oxa-1,3-butadiene intermediate, which then undergoes an intramolecular hetero-Diels–Alder reaction to yield complex dihydropyrans. researchgate.net Such strategies have been adapted for the synthesis of diverse heterocyclic systems. researchgate.netresearchgate.net

The following table summarizes various domino strategies employed in the synthesis of complex oxindole derivatives:

These methodologies highlight the power of domino reactions to create intricate molecular architectures efficiently, providing access to a wide array of substituted oxindoles from readily available precursors. researchgate.netacs.org

Leveraging Diverse Transition Metal Catalysts (e.g., Pd, Ni, Cu, Rh, Ru) in Oxindole Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, and its application to the formation of oxindoles is particularly well-established. organic-chemistry.org Catalysts based on palladium, nickel, copper, rhodium, and ruthenium have all been instrumental in developing efficient and selective methods for constructing the oxindole core and its derivatives. acs.org

Palladium (Pd): Palladium catalysts are widely used for intramolecular cyclizations to form oxindoles. For instance, the α-arylation of amides, a key C-C bond-forming reaction, is effectively catalyzed by palladium complexes. organic-chemistry.org A highly regioselective palladium-catalyzed cyclization of α-chloroacetanilides furnishes oxindoles in high yields with broad functional group tolerance. organic-chemistry.org Furthermore, palladium catalysis is crucial for domino processes, such as the Heck cyclization/carbonylative coupling reactions that produce complex carbonyl-containing oxindoles.

Nickel (Ni): As a more cost-effective alternative to precious metals like palladium, nickel has gained prominence in catalysis. acs.org Nickel catalysts have been successfully employed in reductive coupling reactions to build complex oxindole structures. nih.gov A notable application is the nickel-catalyzed domino annulation that allows for the construction of oxindoles bearing newly formed carbon-heteroatom bonds (C-CN, C-I, C-P). nih.gov

Copper (Cu): Copper catalysts are particularly effective in forming carbon-nitrogen bonds, a critical step in many heterocyclic syntheses. One-pot tandem copper-catalyzed Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling has been developed for the modular assembly of multisubstituted indoles.

Rhodium (Rh): Rhodium catalysts have been utilized in domino sequences to synthesize 3-substituted oxindole derivatives. One such method involves a conjugate addition-arylation sequence, which proceeds through an intramolecular oxidative addition of a rhodium enolate. organic-chemistry.org

The following table provides an overview of the application of various transition metals in oxindole synthesis:

The diversity of these catalysts and the reactions they promote underscores the versatility of transition metal-catalyzed approaches in accessing a broad spectrum of oxindole-based molecular architectures.

Exploration of Reaction Mechanisms in the Synthesis of 3-Aminomethylen-5-aminooxindole

A thorough understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the rational design of new, more efficient transformations. This section explores the mechanistic underpinnings of the advanced synthetic methodologies used for oxindole synthesis.

Detailed Mechanistic Pathways of Domino Processes

The elegance of domino reactions lies in their intricate and well-orchestrated mechanistic pathways. Each step in the sequence generates the necessary functionality for the subsequent transformation to occur. nih.gov

For instance, in the nickel-catalyzed reductive cyclization to form cyano-oxindoles, mechanistic studies have been crucial for understanding the role of different ligands. nih.gov The process is believed to involve the following key steps:

Oxidative Addition: The Ni(0) catalyst undergoes oxidative addition to the aryl halide substrate.

Migratory Insertion: The nickel complex then undergoes migratory insertion with the tethered alkene.

Reductive Elimination: The final step is a reductive elimination, which forms the oxindole ring and regenerates the active catalyst.

Investigations have shown that N-ligands tend to promote the oxidative addition and migratory insertion steps, while P-ligands facilitate the final reductive elimination of the σ-alkyl-Ni(II) intermediate. nih.gov The isolation and characterization of key intermediates, such as ligand-chelated σ-alkyl-Ni(II) complexes, have provided direct evidence for these proposed pathways. nih.gov

Similarly, in organocatalyzed domino reactions, such as the Michael/aldol (B89426) sequence, the mechanism involves the formation of specific intermediates. A pyrrolidine-based catalyst, for example, will react with an α,β-unsaturated aldehyde to form an enamine intermediate. This enamine then acts as a nucleophile in a Michael addition to the 3-alkylidene-oxindole. The resulting intermediate then undergoes an intramolecular aldol reaction, followed by dehydration, to yield the final spirocyclic product. acs.org

Kinetic Studies of Key Transformation Steps

Kinetic studies are essential for elucidating the rate-determining steps of a reaction, understanding the influence of various parameters (e.g., catalyst loading, temperature, substrate concentration), and optimizing reaction conditions for efficiency and selectivity. While specific kinetic data for the synthesis of this compound is not extensively documented in the surveyed literature, the principles of kinetic analysis in related domino and oxindole-forming reactions provide valuable insights.

A catalytic kinetic resolution strategy has been developed for the selective synthesis of axially chiral styrenes based on the oxindole scaffold. nih.gov This approach achieved excellent enantioselectivity with high selectivity factors (S up to 106), demonstrating that the rates of reaction for the two enantiomers are significantly different under the catalytic conditions. nih.gov Such studies are fundamental to developing asymmetric syntheses where the desired enantiomer is produced at a much faster rate than the undesired one.

In the context of domino catalysis, kinetic analysis can be complex due to the multiple interconnected reaction steps. However, studies on model systems, such as the gold-catalyzed arylation, have demonstrated how kinetic profiling can unravel the intricacies of the catalytic cycle. By monitoring the concentrations of reactants, intermediates, and products over time, it is possible to build a kinetic model that describes the entire domino sequence. This can reveal off-cycle catalyst deactivation pathways or identify the turnover-limiting step.

Inversion kinetics of certain 3-(benzylidene)-2-oxo-indoline derivatives have also been studied. acs.org While not a synthetic transformation, this research into the rotational barriers and configurational stability of the exocyclic double bond is relevant to understanding the properties of 3-aminomethylene-oxindole structures and their potential isomers.

The application of detailed kinetic analysis to the synthesis of complex molecules like this compound would be a valuable future endeavor, paving the way for more robust and scalable manufacturing processes.

Advanced Spectroscopic and Analytical Characterization Techniques for Oxindole Compound Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-Aminomethylen-5-aminooxindole, both ¹H (proton) and ¹³C (carbon-13) NMR would be crucial.

In a ¹H NMR spectrum of this compound, each unique proton would give rise to a distinct signal, with its chemical shift (δ) indicating its electronic environment. For instance, the protons on the aromatic ring would appear in the typical downfield region for aromatic protons (approximately 6.5-8.0 ppm). The exocyclic methylidene proton (=CH-) would likely appear as a singlet or a finely coupled multiplet in a region characteristic for vinylic protons. The protons of the aminomethylene group (-CH=N-H) and the 5-amino group (-NH₂) would be observable, and their signals might be broad and their chemical shifts dependent on the solvent and concentration. The NH proton of the oxindole (B195798) ring would also be present.

¹³C NMR spectroscopy, while less sensitive than ¹H NMR, provides a spectrum where each unique carbon atom appears as a single peak. This is invaluable for confirming the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the oxindole ring would be expected to have a characteristic chemical shift far downfield (typically >170 ppm). The carbons of the aromatic ring and the exocyclic double bond would also have distinct and predictable chemical shifts.

To definitively assign each signal to a specific proton or carbon atom, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These techniques reveal correlations between protons that are coupled to each other (COSY) and between protons and the carbons they are directly attached to (HSQC) or separated by two or three bonds from (HMBC), allowing for the complete and unambiguous assembly of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Oxindole NH | 8.0 - 9.0 | - |

| Aromatic CH | 6.5 - 7.5 | 110 - 140 |

| 5-Amino NH₂ | 3.5 - 5.0 | - |

| Methylidene CH | 7.0 - 8.0 | 120 - 140 |

| Aminomethylene NH | 4.0 - 5.5 | - |

| Carbonyl C=O | - | 170 - 180 |

| Aromatic C-NH₂ | - | 140 - 150 |

| Aromatic C-N | - | 135 - 145 |

| Quaternary C3 | - | 130 - 145 |

Note: These are estimated values and may vary based on solvent and experimental conditions.

Mass Spectrometry Techniques (LC-MS/MS, QToF MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a primary method for determining the molecular weight of a compound and, with high-resolution instruments, its elemental composition. For the analysis of this compound, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) or with a quadrupole time-of-flight (QToF) mass spectrometer would provide a wealth of information.

LC-MS would first separate the compound from any impurities, after which it would be ionized (e.g., by electrospray ionization, ESI) and introduced into the mass spectrometer. A high-resolution instrument like a QToF MS can measure the m/z value with very high accuracy, allowing for the confident determination of the molecular formula (C₉H₉N₃O for this compound).

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the protonated molecule [M+H]⁺) and its fragmentation through collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity. For this compound, expected fragmentation pathways could include the loss of small neutral molecules such as ammonia (B1221849) (NH₃), carbon monoxide (CO), or hydrogen cyanide (HCN), providing valuable structural clues. For instance, the fragmentation of the related compound methyl-5-hydroxyoxindole-3-acetate shows losses of the carboxyl and methyl groups. researchgate.net Similarly, the amino group in this compound would likely undergo α-cleavage. libretexts.org

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 176.0818 |

| [M+Na]⁺ | 198.0638 |

| [M+K]⁺ | 214.0377 |

| [M-H]⁻ | 174.0673 |

Data sourced from PubChem predictions.

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is a technique based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb IR radiation at characteristic frequencies (wavenumbers), making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.

The IR spectrum of this compound would be expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine (5-amino group) and the secondary amine (aminomethylene group) would appear as one or more bands in the region of 3300-3500 cm⁻¹. The N-H stretch of the oxindole ring would also be in this region. A strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the lactam in the oxindole ring would be prominent, typically around 1680-1710 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the exocyclic double bond would likely be observed in the 1500-1650 cm⁻¹ region. Finally, C-H stretching vibrations of the aromatic ring would appear above 3000 cm⁻¹.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine/Amide) | 3300 - 3500 | Medium - Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch (Lactam) | 1680 - 1710 | Strong |

| C=C Stretch (Aromatic/Vinylic) | 1500 - 1650 | Medium |

| N-H Bend (Amine) | 1550 - 1650 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

UV-Vis Absorption Spectroscopy for Electronic Structure and Binding Studies

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower energy bonding or non-bonding orbitals to higher energy anti-bonding orbitals. The technique is particularly useful for studying compounds with conjugated systems of double bonds and aromatic rings.

The structure of this compound contains a conjugated system extending from the aromatic ring through the oxindole core to the exocyclic double bond. This extended conjugation would be expected to result in strong UV-Vis absorption. The spectrum would likely show one or more absorption maxima (λ_max), with the position of these maxima being sensitive to the extent of conjugation and the presence of auxochromic groups like the amino group. The π → π* transitions of the conjugated system would be the most prominent.

UV-Vis spectroscopy can also be employed for binding studies. If this compound is expected to bind to a biological macromolecule or a metal ion, changes in its UV-Vis spectrum upon addition of the binding partner (such as a shift in λ_max or a change in absorbance) can be used to quantify the binding affinity and stoichiometry. For example, the formation of charge-transfer complexes can give rise to new, long-wavelength absorption bands.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

While NMR and MS can elucidate the connectivity and molecular formula of a compound, X-ray crystallography provides the ultimate, unambiguous determination of its three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, obtaining a single crystal of suitable quality would be a prerequisite. If successful, the X-ray diffraction data would yield the precise bond lengths, bond angles, and torsional angles of the molecule. This would confirm the planar or near-planar geometry of the oxindole ring system and the stereochemistry of the exocyclic double bond (E/Z configuration). Furthermore, X-ray crystallography is the definitive method for determining the absolute configuration of chiral molecules, although this compound itself is achiral.

The crystal structure would also reveal the intermolecular interactions in the solid state, such as hydrogen bonding involving the amine and amide N-H groups and the carbonyl oxygen. These interactions govern the packing of the molecules in the crystal lattice. For instance, the crystal structure of the related compound 5-aminoindole (B14826) shows a network of hydrogen bonds. nih.gov

Computational and Theoretical Chemistry Investigations of 3 Aminomethylen 5 Aminooxindole

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for its balance of accuracy and computational cost, making it well-suited for studying molecules of pharmaceutical interest. nih.govresearchgate.net DFT methods are employed to determine the electronic structure of 3-Aminomethylen-5-aminooxindole, providing a foundation for understanding its reactivity and spectroscopic properties.

Optimization of Molecular Geometries and Conformational Analysis

The first step in a computational analysis is the optimization of the molecule's geometry to find the most stable three-dimensional arrangement of its atoms. This process involves finding the minimum energy conformation on the potential energy surface. For this compound, this would involve a systematic exploration of possible conformations, particularly around the rotatable bonds of the aminomethylene substituent.

The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. This data is essential for understanding the molecule's shape and steric properties, which are critical for its interaction with biological targets. While specific experimental data for this compound is not available, a hypothetical table of optimized geometric parameters based on DFT calculations for similar oxindole (B195798) structures is presented below for illustrative purposes.

Table 1: Illustrative Optimized Geometric Parameters for this compound This data is hypothetical and serves to illustrate the output of a DFT geometry optimization.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C2=O8 | 1.24 Å |

| C2-N1 | 1.38 Å | |

| C2-C3 | 1.45 Å | |

| C3=C9 | 1.37 Å | |

| C3-C7a | 1.40 Å | |

| C5-N11 | 1.39 Å | |

| Bond Angle | O8=C2-N1 | 126.5° |

| N1-C2-C3 | 109.0° | |

| C2-C3=C9 | 131.0° | |

| C2-C3-C7a | 108.5° | |

| Dihedral Angle | N1-C2-C3=C9 | 178.5° |

| C7a-C3=C9-N10 | 2.5° |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for nucleophilic and electrophilic attack, respectively.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This data is hypothetical and based on typical values for similar conjugated systems.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.85 | Highest Occupied Molecular Orbital |

| LUMO | -1.95 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 3.90 | Energy difference between HOMO and LUMO |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stabilization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.deq-chem.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This allows for a quantitative understanding of intramolecular interactions, such as hyperconjugation and charge transfer. rsc.org

A key aspect of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. uni-muenchen.de This analysis reveals the stabilizing effects of electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. For this compound, NBO analysis would quantify the delocalization of electron density from the amino groups and the oxindole ring, providing insight into the molecule's electronic stability and the nature of its chemical bonds.

Table 3: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix for this compound This data is hypothetical and illustrates potential intramolecular interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N11 | π*(C4-C5) | 15.2 | Lone Pair -> Antibonding π |

| LP (1) N10 | π*(C3=C9) | 8.5 | Lone Pair -> Antibonding π |

| π (C6-C7) | π*(C7a-C3a) | 22.1 | π -> Antibonding π |

| σ (C5-H) | σ*(C5-N11) | 3.7 | σ -> Antibonding σ |

E(2) represents the stabilization energy of the interaction.

Molecular Modeling and Docking Studies for Mechanistic Hypothesis Generation

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand) might bind to a macromolecular target, such as a protein or nucleic acid. mdpi.comnih.gov These methods are instrumental in drug discovery for generating hypotheses about a compound's mechanism of action.

Ligand-Based and Structure-Based Approaches for Hypothetical Binding Site Complementarity

Both ligand-based and structure-based approaches can be utilized to explore the potential biological targets of this compound. Ligand-based methods would involve comparing the structure and properties of the molecule to known active compounds. Structure-based methods, particularly molecular docking, involve computationally placing the molecule into the binding site of a known receptor. nih.gov

For instance, given that some oxindole derivatives are known to inhibit protein kinases, a docking study could be performed with this compound and the active site of a relevant kinase, such as VEGFR2. nih.gov The docking simulation would predict the preferred binding pose and calculate a docking score, which is an estimate of the binding affinity. The analysis of the docked pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that contribute to binding.

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target This data is hypothetical and for illustrative purposes only.

| Parameter | Value |

|---|---|

| Docking Score (kcal/mol) | -8.5 |

| Predicted Interactions | |

| Hydrogen Bonds | Amino group with Asp123; Carbonyl oxygen with Lys45 |

| Hydrophobic Interactions | Oxindole ring with Leu88, Val96 |

| π-π Stacking | Indole (B1671886) ring with Phe120 |

Solvation Analysis Using Quantum Chemical Models (e.g., Polarizable Continuum Model)

The biological environment is aqueous, and understanding how a molecule behaves in solution is crucial. Solvation analysis using quantum chemical models can predict the effects of the solvent on the molecule's structure, stability, and properties. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. nih.govaip.org

PCM calculations can provide the solvation free energy, which is the energy change associated with transferring the molecule from the gas phase to the solvent. This analysis can also reveal how the solvent affects the molecule's electronic properties, such as its dipole moment and the energies of its frontier orbitals. For this compound, PCM calculations would provide insights into its solubility and how its reactivity might be modulated by the aqueous environment of a biological system. rsc.orgscilit.com

Table 5: Illustrative Solvation Properties of this compound in Water using PCM This data is hypothetical and illustrates the output of a PCM calculation.

| Property | Gas Phase | Water (PCM) |

|---|---|---|

| Total Energy (Hartree) | -650.12345 | -650.14567 |

| Dipole Moment (Debye) | 3.5 | 5.2 |

| HOMO Energy (eV) | -5.85 | -5.95 |

| LUMO Energy (eV) | -1.95 | -2.05 |

| Solvation Free Energy (kcal/mol) | - | -13.9 |

Calculation of Free Energies of Solvation and Component Energies

The free energy of solvation is a critical parameter for understanding the behavior of a molecule in solution. For this compound, computational methods are employed to predict this value, which is essential for applications in medicinal chemistry and material science. Methodologies for these calculations typically fall into two categories: implicit and explicit solvent models.

Implicit solvent models, such as the Poisson-Boltzmann or Generalized Born models, represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and provides a good approximation of the electrostatic contribution to the solvation free energy. Explicit solvent models, on the other hand, involve simulating the individual solvent molecules around the solute. While more computationally intensive, these methods, often employing molecular dynamics or Monte Carlo simulations, can provide a more detailed and accurate picture of the solute-solvent interactions, including hydrogen bonding and other specific interactions. nih.govresearchgate.net

Alchemical free energy calculations are a powerful explicit solvent technique used to determine the free energy change of transferring a molecule from the gas phase to a solvent. nih.gov This method involves a non-physical, or "alchemical," transformation of the solute's interactions with its surroundings, allowing for the precise calculation of the solvation free energy. nih.gov

The total solvation free energy can be decomposed into several component energies, including electrostatic contributions, van der Waals interactions, and the energy required to create a cavity in the solvent. By analyzing these components, a deeper understanding of the driving forces behind the solvation process can be achieved.

Below is a representative data table illustrating the calculated free energies of solvation (ΔGsolv) and its components for this compound in various solvents, based on typical computational chemistry outputs.

| Solvent | Dielectric Constant (ε) | ΔGsolv (kcal/mol) | ΔGelec (kcal/mol) | ΔGvdw (kcal/mol) | ΔGcavity (kcal/mol) |

| Water | 78.4 | -15.8 | -25.2 | -8.5 | 17.9 |

| Ethanol | 24.6 | -12.1 | -18.7 | -7.9 | 14.5 |

| Acetonitrile | 36.6 | -11.5 | -17.9 | -7.7 | 14.1 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | -13.2 | -20.5 | -8.1 | 15.4 |

| Chloroform | 4.8 | -6.3 | -9.1 | -6.8 | 9.6 |

Note: The data in this table is representative and intended to illustrate the typical output of computational solvation studies.

Influence of Solvent Environment on Molecular Properties and Reactivity

The solvent environment can significantly influence the molecular properties and reactivity of this compound. Computational studies can predict how properties such as dipole moment, electronic structure, and absorption spectra change in different solvents. nih.gov

For instance, the dipole moment of a molecule can be highly dependent on the polarity of the solvent. In polar solvents, the charge distribution within the this compound molecule may be altered, leading to an increased dipole moment. This, in turn, can affect its intermolecular interactions and solubility. nih.gov

The reactivity of the compound can also be modulated by the solvent. Solvents can stabilize or destabilize reactants, transition states, and products to different extents, thereby altering reaction rates and pathways. researchgate.net For example, a polar solvent might preferentially solvate a polar transition state, thus lowering the activation energy and accelerating the reaction. Theoretical studies can model these effects by incorporating the solvent into the quantum mechanical calculations of the reaction profile. researchgate.net

The following table demonstrates the predicted influence of different solvents on key molecular properties of this compound.

| Solvent | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Gas Phase | 4.2 | -5.8 | -1.2 | 4.6 |

| Water | 6.8 | -6.1 | -1.5 | 4.6 |

| Ethanol | 6.1 | -6.0 | -1.4 | 4.6 |

| Acetonitrile | 6.5 | -6.0 | -1.4 | 4.6 |

| DMSO | 6.7 | -6.1 | -1.5 | 4.6 |

Note: The data in this table is representative and based on typical computational outputs for similar molecules.

Theoretical Studies of Tautomerism and Isomerization Pathways

Tautomerism, the interconversion of structural isomers, is a key consideration for heterocyclic compounds like this compound. Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the potential tautomeric forms and the energetic barriers between them. nih.govnih.gov

For this compound, several tautomers can be envisioned, including amino-imino and keto-enol forms. Computational methods can calculate the relative energies of these tautomers in both the gas phase and in different solvents to predict the most stable form under various conditions. nih.gov The transition states connecting these tautomers can also be located and their energies calculated, providing insight into the kinetics of the isomerization process. nih.gov

Computational Prediction of Stable Tautomeric Forms in Different Phases

The relative stability of tautomers can be significantly influenced by the surrounding environment. In the gas phase, the intrinsic stability of the isolated molecule determines the preferred tautomer. However, in solution, solvent-solute interactions can preferentially stabilize one tautomer over another. rsc.org

Computational models can account for these solvent effects, predicting the equilibrium distribution of tautomers in different media. rsc.org For this compound, it is plausible that in polar, protic solvents, tautomers capable of forming strong hydrogen bonds with the solvent will be favored.

The table below presents a hypothetical relative energy landscape of the most likely tautomers of this compound in different phases.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) | Relative Energy (Chloroform, kcal/mol) |

| Amino-Keto (Canonical) | 0.0 | 0.0 | 0.0 |

| Imino-Keto | 5.2 | 3.8 | 4.9 |

| Amino-Enol | 8.1 | 6.5 | 7.8 |

| Imino-Enol | 12.5 | 10.1 | 11.9 |

Note: The data in this table is hypothetical and serves to illustrate the expected trends from computational analysis.

Prediction of Chemical Reactivity and Active Sites

Computational chemistry offers powerful tools for predicting the chemical reactivity of a molecule and identifying its most reactive sites. For this compound, methods such as the analysis of the frontier molecular orbitals (HOMO and LUMO) and the calculation of molecular electrostatic potential (MEP) maps are particularly useful. nih.gov

The Highest Occupied Molecular Orbital (HOMO) indicates regions of the molecule that are likely to act as electron donors (nucleophilic sites), while the Lowest Unoccupied Molecular Orbital (LUMO) points to electron-accepting regions (electrophilic sites). The MEP map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) areas.

By analyzing these reactivity descriptors, it is possible to predict how this compound will interact with other reagents. For instance, regions of high negative electrostatic potential, such as the amino groups and the carbonyl oxygen, would be predicted as likely sites for electrophilic attack. Conversely, areas with positive potential would be susceptible to nucleophilic attack. These predictions are invaluable for guiding the synthesis of new derivatives and for understanding the molecule's potential biological activity. nih.gov

Reactivity and Advanced Chemical Transformations of 3 Aminomethylen 5 Aminooxindole Scaffolds

Reactivity Profile of the Oxindole (B195798) Core and its Substituents

The reactivity of the 3-aminomethylen-5-aminooxindole scaffold is dictated by the interplay of its constituent parts: the oxindole core, the exocyclic aminomethylene group at the C-3 position, the amino group at the C-5 position, the lactam functionality (N-1 and C-2 carbonyl), and the benzene (B151609) ring. The electron-donating nature of the 5-amino group and the aminomethylene substituent significantly influences the electron density and, consequently, the reactivity of the entire molecule.

Reactions at the C-3 Position: Addition, Annulation, and Condensation Reactions

The C-3 position, bearing the aminomethylene group, is a key site for a variety of chemical transformations, including addition, annulation, and condensation reactions. The exocyclic double bond of the this compound acts as a Michael acceptor and a reactive partner in cycloaddition reactions.

While specific examples for this compound are not extensively documented in readily available literature, the general reactivity of 3-substituted oxindoles provides a strong basis for predicting its behavior. 3-Alkylideneoxindoles, which are structurally related, are known to participate in 1,6-conjugate addition reactions. In these reactions, a nucleophile adds to the extended conjugated system, with the attack occurring at the C-3 position. The use of chiral catalysts, such as spirocyclic phosphoric acids, can induce high levels of stereoselectivity, leading to the formation of chiral 3,3-disubstituted oxindoles with excellent enantioselectivities (up to 97% ee) d-nb.info.

The this compound scaffold is a versatile building block for the construction of complex heterocyclic systems through asymmetric annulation reactions. These reactions, particularly [3+3] and [4+2] cycloadditions, allow for the rapid assembly of spirocyclic and fused ring systems with high stereocontrol.

For instance, 3-alkylidene oxindoles have been shown to undergo substrate-controlled regiodivergent [3+3] and [4+2] annulation reactions with 2,3-dioxopyrrolidines. The [3+3] annulation typically proceeds through a vinylogous Michael addition followed by an intramolecular aldol (B89426) cyclization, while the [4+2] annulation involves a vinylogous Michael addition and a subsequent intramolecular oxa-Michael cyclization d-nb.info. These reactions can furnish a variety of fused dihydropyrrolidone and tricyclic pyran derivatives in high yields and with excellent stereoselectivities d-nb.info.

Furthermore, organocatalytic asymmetric 1,3-dipolar cycloadditions of 3-amino oxindole-based azomethine ylides with α,β-enones have been developed to produce spiro[pyrrolidine-2,3'-oxindole] products in high yields and with excellent regio- and enantioselectivities mdpi.com.

| Reaction Type | Reactants | Catalyst | Product | Yield | Stereoselectivity |

| [3+3] Annulation | 3-Alkylidene oxindole, 2,3-Dioxopyrrolidine | Chiral Base | Fused Dihydropyrrolidone | High | Excellent |

| [4+2] Annulation | 3-Alkylidene oxindole, 2,3-Dioxopyrrolidine | Chiral Base | Fused Tricyclic Pyran | High | Excellent |

| [3+2] Cycloaddition | 3-Amino oxindole-based azomethine ylide, α,β-Enone | Organocatalyst | Spiro[pyrrolidine-2,3'-oxindole] | up to 99% | >20:1 rr, 99% ee mdpi.com |

Reactivity of the N-1 Position and the C-2 Carbonyl Group

The N-1 position of the oxindole core is a secondary amine and can be functionalized through various reactions such as alkylation, acylation, and arylation. These modifications can be crucial for modulating the biological activity of the resulting compounds. The adjacent C-2 carbonyl group is a lactam carbonyl and is generally less reactive towards nucleophiles than a ketone. However, it can undergo reduction or participate in condensation reactions under specific conditions. The presence of the electron-donating 5-amino group can influence the reactivity of the lactam moiety.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring, including C-5

The benzene ring of the this compound scaffold can undergo both electrophilic and nucleophilic aromatic substitution reactions. The 5-amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. This means that incoming electrophiles will preferentially add to the C-4 and C-6 positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Stereoselective Transformations and Chiral Pool Applications

The development of stereoselective transformations of the this compound scaffold is of paramount importance for the synthesis of enantiomerically pure drug candidates. The chiral pool approach, which utilizes readily available chiral molecules from nature, offers an efficient strategy for introducing stereocenters.

Amino acids, being abundant and diverse chiral building blocks, are frequently employed in chiral pool synthesis d-nb.info. They can be used as starting materials to construct complex chiral molecules, including those with the oxindole framework. For instance, chiral α-amino acids can be used as templates to induce asymmetry in subsequent reactions, leading to the formation of enantiomerically enriched products d-nb.info. While specific examples detailing the use of this compound in chiral pool applications are not readily found, the principles of using chiral precursors like amino acids to build complex, stereochemically defined molecules are well-established and applicable to this scaffold.

Development of Asymmetric Catalytic Systems for Oxindole Derivatization

The construction of chiral centers, especially at the C3 position of the oxindole ring, is a primary objective in the synthesis of biologically active molecules. Asymmetric catalysis, utilizing either transition metals or small organic molecules (organocatalysis), offers the most direct path to enantiomerically enriched oxindole derivatives. nih.govnih.gov

Transition metal catalysis has been extensively explored for the asymmetric derivatization of oxindoles. Chiral palladium complexes, for instance, have been successfully used in asymmetric allylation reactions of isatin-derived ketimines, which are precursors to aminooxindoles. nih.gov Similarly, copper-catalyzed asymmetric propargylation of 2-oxindole-3-carboxylate esters provides a direct method to construct C3-tetrasubstituted oxindoles with adjacent tertiary and quaternary stereocenters in high yields and excellent enantioselectivities. nih.gov Nickel-catalyzed cascade cyclizations have also been developed for synthesizing 3,3-disubstituted oxindoles. rsc.org

Organocatalysis has emerged as a powerful complementary strategy, avoiding the use of potentially toxic and expensive metals. nih.gov Chiral organocatalysts have been employed in various transformations, including asymmetric aldol reactions of isatins with ketones, affording 3-substituted-3-hydroxyoxindoles with excellent enantiomeric excess. nih.gov Furthermore, the first organocatalytic asymmetric synthesis of 3,3-disubstituted oxindoles featuring two heteroatoms at the C3 position has been reported, demonstrating that functionalities like 3-thiooxindoles can act as effective nucleophiles in these reactions. nih.govrsc.org The asymmetric transfer hydrogenation (ATH) of imines represents another potent, atom-economical approach to generate chiral amines on the oxindole scaffold. nih.gov

Below is a table summarizing various catalytic systems used for oxindole derivatization:

Table 1: Asymmetric Catalytic Systems for Oxindole Derivatization| Catalytic System | Reaction Type | Substrate Example | Outcome |

|---|---|---|---|

| Chiral CNN pincer Pd(II) complex | Asymmetric Allylation | Isatin-derived ketimine | Allylated 3-aminooxindole (93% yield, 72% ee) nih.gov |

| Pd/bis(oxazoline) complex | Asymmetric Allylation | 3-O-Boc-oxindole | 3-allyl-3-hydroxyoxindoles (up to 93% yield, 97% ee) nih.gov |

| Copper(I)/Pybox ligand | Asymmetric Propargylation | 2-oxindole-3-carboxylate ester | C3-tetrasubstituted oxindoles (up to 99% yield, 98% ee) nih.gov |

| Proline-derived catalyst | Asymmetric Aldol Reaction | Isatin and ketones | 3-hydroxyoxindoles (excellent yields, >99% ee) nih.gov |

| Chiral Rhodium complexes | Asymmetric Transfer Hydrogenation | Imines | Chiral amines nih.gov |

| Nickel/Ligand System | Cascade Cyclization | N-arylacrylamides | 3,3-disubstituted oxindoles rsc.org |

Control of Diastereoselectivity in Multi-Step Synthesis

When synthesizing complex oxindole derivatives with multiple stereocenters, controlling diastereoselectivity is as crucial as controlling enantioselectivity. The relative configuration of these stereocenters can significantly impact the molecule's three-dimensional shape and, consequently, its biological activity. Various strategies have been developed to govern the diastereochemical outcome of reactions involving the oxindole scaffold.

One effective approach is the use of multicomponent reactions (MCRs) where catalyst and reaction conditions guide the stereochemical pathway. For example, the use of rare-earth metal salts, such as Scandium(III) triflate (Sc(OTf)₃), in a four-component reaction to build spirocyclopropyl oxindoles resulted in high diastereoselectivity (up to 94:6:0:0). nih.govacs.org Density functional theory (DFT) calculations have shown that the coordinating ability and oxophilicity of the metal are key to favoring the formation of one major diastereoisomer. nih.govacs.org

Cascade reactions, where multiple bonds are formed in a single operation, also provide a platform for controlling stereochemistry. A highly diastereoselective cascade [5 + 1] double Michael reaction between thiooxindoles and dibenzalacetones has been reported to produce spiro[cyclohexanone-thiooxindoles] with a specific cis relative configuration of the aryl moieties. nih.gov This method was notable for proceeding without any catalyst under green conditions. nih.gov Similarly, a diastereoselective [3 + 1] cyclization between oxindolyl azaoxyallyl cations and sulfur ylides has been used to assemble 3,3′-spiro[β-lactam]-oxindoles with perfect diastereoselectivity. acs.org

The choice of solvent has also been identified as a critical factor in what is termed diastereodivergent synthesis. In one study, the cyclization of 3-pyrrolylindolin-2-one could be switched to produce different diastereomers of a spiro-oxindole with high selectivity simply by changing the solvent, without altering the catalyst. doi.org This effect was attributed to different interactions between the substrate and the organocatalyst in various solvents. doi.org Furthermore, substrate control, where the existing chirality in the molecule directs the stereochemistry of subsequent reactions, is a classic and effective strategy. researchgate.net

The following table outlines methods for achieving diastereoselectivity in oxindole synthesis:

Table 2: Methods for Controlling Diastereoselectivity in Oxindole Synthesis| Method | Reaction Type | Key Factor(s) | Outcome |

|---|---|---|---|

| Multicomponent Reaction | Cyclopropanation | Rare-earth metal catalyst (e.g., Sc(OTf)₃) | High diastereoselectivity (≤94:6:0:0) for spirocyclopropyl oxindoles nih.govacs.org |

| Cascade Reaction | Double Michael Addition | Substrate and solvent choice (ethanol) | Diastereoselective synthesis of cis-spiro[cyclohexanone-thiooxindoles] nih.gov |

| 1,3-Dipolar Cycloaddition | Three-component reaction | Ingenious choice of dipolarophile | Functionalized spirooxindoles with excellent diastereoselectivities (up to >99:1 dr) rsc.org |

| Diastereodivergent Synthesis | Cyclization | Solvent choice (e.g., Toluene vs. DMSO) | Switchable access to different spiro-oxindole diastereoisomers (up to >20:1 dr) doi.org |

| [3+1] Cyclization | Reaction with Sulfur Ylides | Generation of oxindole-based azaoxyallyl cations | Perfect diastereoselectivity for 3,3-spiro[β-lactam]-oxindoles acs.org |

Derivatization Strategies for Enhancing Structural Complexity and Diversity

The this compound scaffold possesses multiple reactive sites—the primary aromatic amine at the C5 position, the enamine-like aminomethylene group at C3, the adjacent carbonyl group, and the lactam nitrogen. These sites provide numerous opportunities for chemical derivatization to enhance structural complexity and diversity. Derivatization strategies often focus on introducing new functional groups or building entirely new ring systems onto the core scaffold.

Chemical derivatization can be employed to systematically modify the properties of the parent compound. For instance, strategies used to enhance the analytical performance of natural products can be adapted to build diversity. acs.org These include reactions that introduce specific chemical moieties to alter physicochemical properties. The two amino groups on the this compound scaffold are prime targets for such modifications. They can undergo a wide range of reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation/Arylation: Introduction of alkyl or aryl groups.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These reactions allow for the introduction of a vast array of substituents, enabling fine-tuning of the molecule's steric and electronic properties. The aminomethylene group also offers unique reactivity, potentially participating in cycloaddition reactions or serving as a handle for further functionalization after hydrolysis or reduction.

Synthesis of Libraries of Analogues via Diverse Chemical Reactions

To fully explore the therapeutic potential of the this compound scaffold, the synthesis of large, diverse libraries of analogues is essential. This is often achieved through combinatorial chemistry and parallel synthesis techniques, which allow for the rapid generation of numerous compounds from a common core structure.

A key strategy is the "split/combine method" on a solid-phase resin, which has been used to generate libraries of thousands of compounds from a core structure like 3-amino-5-hydroxybenzoic acid. nih.gov A similar approach could be applied to the this compound core, where the scaffold is attached to a resin and the amino groups are variably substituted in a systematic fashion. nih.gov

Multi-component reactions (MCRs) are particularly well-suited for library synthesis due to their efficiency and ability to generate complexity in a single step. rsc.org By varying the different starting materials in an MCR, a diverse set of oxindole derivatives can be produced quickly. Another powerful technique is the use of tandem or domino reactions, where a single catalytic system orchestrates a sequence of transformations. For example, a palladium-catalyzed domino-Heck reaction of carbamoyl (B1232498) chlorides has been used to create a range of oxindoles. researchgate.net

A successful application of these principles was demonstrated in the creation of a 64-member pilot-scale library of diverse oxindoles and spirooxindoles. nih.gov This was achieved through a two-step process: first, a set of N-propargylated isatins was subjected to various stereoselective reactions to create diverse scaffolds; second, the common N-propargyl group was functionalized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. nih.gov This strategy highlights how a common reactive handle can be used to append a wide range of substituents in the final step of a synthesis, rapidly increasing molecular diversity.

The table below lists various reaction types that are amenable to the synthesis of oxindole analogue libraries.

Table 3: Diverse Chemical Reactions for Library Synthesis

| Reaction Type | Description | Application Example |

|---|---|---|

| Combinatorial Synthesis (Solid-Phase) | A core structure is attached to a resin and functionalized through a series of reactions using a split/combine strategy. | Generation of a 2001-compound library from a 3-amino-5-hydroxybenzoic acid core. nih.gov |

| Multi-Component Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form a product containing substantial parts of all components. | Diastereoselective three-component 1,3-dipolar cycloaddition to form functionalized spirooxindoles. rsc.org |

| Flow Chemistry | Reactions are performed in a continuously flowing stream, allowing for automation and rapid synthesis. | Fully automated, multistep flow synthesis of 5-amino-4-cyano-1,2,3-triazoles from anilines. |

| Click Chemistry (e.g., CuAAC) | Highly efficient and specific reactions for joining molecular fragments. | Diversification of N-propargylated oxindoles to create a 64-member library of triazole derivatives. nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Underexplored Oxindole (B195798) Substituted Analogues

The synthesis of the 2-oxindole core and its derivatives is a well-trodden path in organic chemistry. rsc.org However, the exploration of more complex, sterically congested, and underexplored analogues remains a significant challenge. Future research is increasingly directed towards creating novel synthetic strategies to access these unique chemical spaces.

A key area of focus is the development of methods for constructing 3,3-disubstituted oxindoles, particularly those with spirocyclic systems, which are common in natural products but synthetically challenging to access. nih.govrsc.org Recent advancements have utilized transition-metal catalysis, such as palladium-catalyzed C-H arylation, to create spirocyclic oxindoles of varying ring sizes. rsc.org Another promising strategy involves the [3+2] dipolar cycloaddition of nitrile imines with 3-alkylidene oxindoles, which produces pyrazoline spiro-adducts with high yield and stereoselectivity. nih.gov These intermediates can be further elaborated into versatile building blocks like β-amino nitriles and 1,3-diamines, showcasing a pathway to novel 3-amino oxindole derivatives. nih.gov

Moreover, the development of multicomponent and cascade reactions provides a powerful avenue for building molecular complexity in a single step. nih.gov These strategies are crucial for efficiently synthesizing libraries of diverse oxindole scaffolds for drug discovery programs. rsc.org The table below highlights examples of recently developed methodologies that enable access to complex and underexplored oxindole architectures.

| Methodology | Target Scaffold | Key Features | Reference(s) |

| Pd-Catalyzed C-H Arylation | Spirocyclic Oxindoles | Enantioselective formation of spirocycles with 3- to 8-membered rings. | rsc.org |

| Nitrile Imine [3+2] Cycloaddition | Spiro-Pyrazoline Oxindoles | High yield and diastereoselectivity; intermediates for 3-amino oxindoles. | nih.gov |

| Indium(III)-Catalyzed Reaction | 3-Heterocycle-Substituted Oxindoles | One-pot synthesis of oxindoles bearing indole (B1671886), pyrrole, and thiophene (B33073) moieties. | nih.gov |

| Dual-Metal Catalysis (Ru/Pd) | Enantioenriched 3,3-Disubstituted Oxindoles | Access to allyloxindoles with high stereocontrol. | rsc.org |

| Visible-Light-Induced Radical Coupling | 3,3'-Disubstituted Oxindoles with Fluoroalkyl Groups | Metal- and photocatalyst-free synthesis of complex, sterically crowded oxindoles. | nih.gov |

These innovative methods not only expand the accessible chemical space of oxindole analogues but also provide robust tools for the synthesis of complex natural products and their derivatives. rsc.org

Integration of Artificial Intelligence and Machine Learning in Oxindole Synthesis Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize synthetic chemistry by transforming how chemists design and execute synthetic routes. nih.govresearchgate.net For complex targets like substituted oxindoles, these technologies offer powerful tools for retrosynthetic analysis, reaction condition optimization, and outcome prediction.

Computer-Aided Synthesis Planning (CASP) programs, powered by both rule-based expert systems and data-driven ML models, are becoming increasingly adept at devising synthetic pathways to novel molecules. nih.govacs.org For the oxindole framework, an ML model can be trained on the vast body of published reaction data to propose retrosynthetic disconnections, suggesting viable starting materials and reaction types. acs.org This approach can uncover non-intuitive or novel synthetic routes that might be overlooked by human chemists. nih.gov

Beyond route design, AI can predict the success and optimal conditions for a given transformation. Forward-reaction prediction models, often using graph convolutional neural networks or sequence-to-sequence algorithms, can anticipate the likely products of a reaction, helping to identify potential side reactions and improve yields. acs.org This predictive power is invaluable for optimizing the synthesis of intricately functionalized oxindoles, where competing reaction pathways are common.

The integration of these AI tools into laboratory workflows is already underway, with some systems connecting algorithmic synthesis design directly to robotic platforms for fully autonomous execution. researchgate.net This end-to-end approach accelerates the design-make-test-analyze cycle, which is central to medicinal chemistry and materials discovery. nih.gov

| AI/ML Application | Function in Oxindole Synthesis | Potential Impact | Reference(s) |

| Retrosynthesis Planning (CASP) | Proposes synthetic routes to novel oxindole targets. | Accelerates discovery of viable pathways; suggests non-intuitive routes. | nih.govacs.org |

| Forward Reaction Prediction | Predicts products and potential byproducts of a reaction. | Improves reaction yields and reduces failures by anticipating outcomes. | acs.org |

| Reaction Condition Optimization | Recommends optimal solvents, catalysts, and temperatures. | Reduces time spent on empirical optimization; improves reaction efficiency. | csmres.co.uk |

| Automated Synthesis | Links synthesis planning algorithms to robotic platforms. | Enables high-throughput synthesis and testing of oxindole libraries. | researchgate.net |

As more high-quality reaction data becomes available, the predictive accuracy and utility of these AI tools will continue to grow, making them indispensable for the design and synthesis of the next generation of oxindole-based compounds. researchgate.net

Advanced Mechanistic Studies Using In Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is critical for optimizing existing synthetic methods and designing new, more efficient ones. While computational methods like Density Functional Theory (DFT) have provided significant insights into the mechanisms of oxindole formation, rsc.org direct experimental observation of reactive intermediates and transition states remains a key challenge. The future of mechanistic studies in oxindole synthesis lies in the application of advanced in situ and operando spectroscopic techniques. osti.gov

These methods allow chemists to monitor reactions as they happen, under realistic conditions, providing a real-time window into the catalytic cycle or reaction pathway. youtube.comnih.gov For the synthesis of complex oxindoles, this capability is crucial for identifying short-lived intermediates, understanding the role of catalysts, and elucidating the factors that control selectivity. youtube.com

Key techniques that are beginning to be applied in advanced catalysis research and hold promise for oxindole synthesis include:

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: Can identify adsorbed species on a catalyst surface and track the formation and consumption of functional groups in real-time, helping to map the reaction pathway. researchgate.net

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about species in the solution phase, enabling the identification of intermediates that are not amenable to isolation. osti.gov

In Situ X-ray Absorption Spectroscopy (XAS): Performed at synchrotrons, this technique can probe the electronic state and local coordination environment of a metal catalyst during the reaction, revealing how the active site functions. osti.gov

By combining these powerful analytical tools, researchers can build a comprehensive picture of how an oxindole-forming reaction proceeds at the molecular level. This knowledge is invaluable for troubleshooting underperforming reactions, rationally designing better catalysts, and developing entirely new transformations for accessing novel oxindole architectures. researchgate.net The integration of data from multiple in situ techniques with computational modeling represents a powerful approach to accelerating catalyst and reaction discovery. osti.gov

Exploration of Sustainable and Green Chemistry Principles in Oxindole Synthesis

The chemical industry is increasingly under pressure to adopt more environmentally friendly practices. The principles of green chemistry—which aim to reduce waste, minimize energy consumption, and use safer substances—are becoming central to the development of new synthetic methodologies. acs.org The synthesis of oxindoles is an area where green chemistry is having a significant impact. sjp.ac.lksjp.ac.lk

Future research will continue to build on recent successes in making oxindole synthesis more sustainable. Key avenues of exploration include:

Use of Green Solvents: Traditional organic syntheses often rely on volatile and toxic organic solvents. A major green chemistry focus is the replacement of these with more benign alternatives. Water has proven to be an excellent medium for many oxindole syntheses, including catalyst-free Henry reactions and multicomponent reactions, often leading to high yields and simplified workup procedures. sjp.ac.lkacs.org Other green solvents like deep eutectic solvents and ionic liquids are also being explored. sjp.ac.lk

Catalyst-Free and Solvent-Free Reactions: The ideal green reaction avoids catalysts and solvents altogether. Catalyst-free approaches for synthesizing 3-substituted-3-hydroxyoxindoles in water have been developed, offering excellent yields and short reaction times. sjp.ac.lk Microwave-assisted, solvent-free Knoevenagel condensations have also been used to produce 3-alkenyl oxindoles efficiently. ajgreenchem.com

Energy-Efficient Techniques: Methods like microwave irradiation and visible-light photochemistry can significantly reduce reaction times and energy consumption compared to conventional heating. sjp.ac.lk These techniques often allow reactions to proceed rapidly at lower bulk temperatures.

Atom Economy: Multicomponent reactions (MCRs) are inherently green as they combine multiple starting materials into a single product in one step, maximizing atom economy and reducing the number of synthetic and purification steps. sjp.ac.lksjp.ac.lk One-pot MCRs for synthesizing novel spirooxindole derivatives in water have been reported with high efficiency. sjp.ac.lk